2-Chloro-1-benzothiophene-6-sulfonyl chloride
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Overview
Description
2-Chloro-1-benzothiophene-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClO2S2. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-benzothiophene-6-sulfonyl chloride typically involves the chlorination of benzothiophene derivatives. One common method is the reaction of 2-chlorobenzothiophene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 0-5°C. The reaction proceeds through electrophilic substitution, where the chlorine atom replaces a hydrogen atom on the benzothiophene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Production of sulfonic acids or sulfonates.
Reduction: Generation of sulfinic acids or sulfides.
Scientific Research Applications
2-Chloro-1-benzothiophene-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-benzothiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiophene: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
Benzothiophene-6-sulfonyl chloride: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Bromo-1-benzothiophene-6-sulfonyl chloride: Bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
2-Chloro-1-benzothiophene-6-sulfonyl chloride is unique due to the presence of both the chlorine and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H4Cl2O2S2 |
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Molecular Weight |
267.2 g/mol |
IUPAC Name |
2-chloro-1-benzothiophene-6-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-8-3-5-1-2-6(14(10,11)12)4-7(5)13-8/h1-4H |
InChI Key |
SYFWZXBXFTUXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=C2)Cl |
Origin of Product |
United States |
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